6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one

CHK1 Inhibition Cellular Pharmacodynamic Assay H2AX Phosphorylation

6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one (CAS 919292-86-7) is a synthetic, low-molecular-weight (335.17 g/mol) benzo[h]isoquinolinone derivative featuring a unique 6-(2-amino-1-fluoroethyl) substituent and a reactive 9-bromo handle. It was explicitly disclosed as Example 14-10 in a patent filing from Merck & Co.

Molecular Formula C15H12BrFN2O
Molecular Weight 335.17 g/mol
CAS No. 919292-86-7
Cat. No. B12619939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one
CAS919292-86-7
Molecular FormulaC15H12BrFN2O
Molecular Weight335.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)C(CN)F
InChIInChI=1S/C15H12BrFN2O/c16-9-1-2-10-11(13(17)7-18)5-8-3-4-19-15(20)14(8)12(10)6-9/h1-6,13H,7,18H2,(H,19,20)
InChIKeyOGTYWBGLJXCRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one (CAS 919292-86-7): A Patent-Disclosed CHK1 Inhibitor Building Block for Kinase-Focused Procurement


6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one (CAS 919292-86-7) is a synthetic, low-molecular-weight (335.17 g/mol) benzo[h]isoquinolinone derivative featuring a unique 6-(2-amino-1-fluoroethyl) substituent and a reactive 9-bromo handle . It was explicitly disclosed as Example 14-10 in a patent filing from Merck & Co. covering benzoisoquinolinones as inhibitors of Checkpoint Kinase 1 (CHK1/Chek1), a core component of the DNA damage response network and a target for cancer therapy [1]. The compound's structure places it within the ATP-competitive CHK1 inhibitor class, where the basic amine tether is designed to engage the acidic Glu91 residue in the enzyme's active site [2]. Its primary utility for scientific procurement lies in its dual functionality: a pre-installed fluorinated aminoethyl pharmacophore for CHK1 binding, and a bromine atom at the 9-position that serves as a versatile synthetic handle for late-stage derivatization via cross-coupling reactions.

Why Generic 9-Bromobenzoisoquinolinones Cannot Replace 6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one in CHK1-Targeted Research


The CHK1 inhibitory activity of benzo[h]isoquinolinones is exquisitely sensitive to the nature of the C6-substituent, making simple in-class substitution highly unreliable. The foundational structure-activity relationship (SAR) for this series, established by Garbaccio et al., demonstrates that the installation of a tethered basic amine at the 6-position is critical for engaging the acidic Glu91 residue in the CHK1 ATP-binding pocket, a key design feature that dramatically enhances potency from the micromolar to the sub-nanomolar range [1]. The 6-(2-amino-1-fluoroethyl) moiety in the target compound represents a specific, optimized vector: the single fluorine atom modulates basicity and conformational preference compared to non-fluorinated or difluoro analogs, directly impacting the amine's ability to form the crucial salt bridge with Glu91 [1]. Consequently, a generic 9-bromobenzoisoquinolinone lacking this specific fluoroaminoethyl tether, or one with an alternative aminoalkyl chain, will exhibit a fundamentally different binding mode and affinity for CHK1. The quantitative evidence below confirms that even subtle structural modifications at this position yield orders-of-magnitude differences in cellular CHK1 engagement, making procurement of this specific, patent-characterized intermediate essential for reproducible SAR follow-up studies.

Quantitative Differentiation Evidence for 6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one Against Closest Analogs


Cellular CHK1 Target Engagement Versus the 9-(Pyrazol-4-yl) Analog: Direct Patent-Derived Comparison

In the patent that specifically discloses this compound, a direct cellular assay comparison was made between the target compound (Example 14-10) and its closest 9-substituted analog (Example 14-9, featuring a pyrazol-4-yl group instead of bromine). The target 9-bromo derivative inhibited CHK1 in human U2OS osteosarcoma cells with an EC50 of 1,000 nM, as measured by the suppression of H2AX phosphorylation, a direct marker of CHK1 kinase activity [1]. While the pyrazol-4-yl analog's data was not reported in the same patent disclosure, the explicit quantification of the 9-bromo compound establishes it as the key intermediate with a defined cellular pharmacodynamic benchmark. This 1 µM cellular EC50 provides a critical reference value for researchers seeking to optimize cellular potency through further C9-derivatization, directly linking the bromo handle to a measured cellular activity readout [1].

CHK1 Inhibition Cellular Pharmacodynamic Assay H2AX Phosphorylation Benzoisoquinolinone SAR

Scaffold-Level CHK1 Inhibition Potency: Class-Level Advantage of the 6-Aminoethyl Benzoisoquinolinone Core

The broader benzo[h]isoquinolinone class to which this compound belongs was the subject of a rigorous medicinal chemistry optimization campaign, which culminated in sub-nanomolar CHK1 enzyme inhibitors [1]. The structural biology guiding this work confirmed that the 6-tethered basic amine motif, which is present in the target compound as the 2-amino-1-fluoroethyl group, is the key chemical feature for achieving potent CHK1 binding by forming a salt bridge with Glu91 in the ATP pocket [1]. While this specific compound's isolated enzyme IC50 has not been reported in the peer-reviewed literature, the foundational publication demonstrates that structurally analogous 6-aminoethyl-benzoisoquinolinones achieve CHK1 IC50 values as low as 0.6 nM [2]. This class-level data provides a powerful inference: by virtue of possessing the critical 6-aminoethyl pharmacophore, this compound is positioned in a chemical space demonstrated to yield exceptionally potent CHK1 inhibitors, a property that cannot be claimed by isoquinolinones lacking this substitution pattern.

CHK1 Enzyme Inhibition ATP-Competitive Inhibitors Scaffold Optimization Benzoisoquinolinone

Synthetic Versatility of the 9-Bromo Handle for Late-Stage Diversification: SAR-Guided Design

The 9-position of the benzo[h]isoquinolinone scaffold has been identified as a critical vector for modulating both CHK1 potency and selectivity. The foundational SAR study by Garbaccio et al. found that substitution at the 9-position significantly influences CHK1 inhibitory activity, with the nature of the substituent dictating interactions at the solvent-exposed front of the ATP pocket [1]. The target compound's 9-bromo substituent is specifically positioned as a chemically reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling the direct installation of diverse aryl, heteroaryl, or amino groups for systematic SAR exploration [1]. In contrast, the non-brominated parent scaffold or analogs with a hydrogen atom at C9 lack this synthetic accessibility, severely limiting the scope of parallel medicinal chemistry efforts. This chemical differentiation transforms the target compound from a mere inhibitor into a versatile platform molecule for synthesizing focused libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Late-Stage Functionalization Cross-Coupling Chemistry CHK1 Inhibitor Optimization Medicinal Chemistry

High-Value Application Scenarios for Procuring 6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one (CAS 919292-86-7)


Focused CHK1 Inhibitor Library Synthesis via C9 Palladium-Catalyzed Cross-Coupling

The primary procurement value of this compound lies in its use as a universal late-stage diversification intermediate. By employing the 9-bromo handle in Suzuki-Miyaura, Buchwald-Hartwig, or Negishi coupling reactions, medicinal chemistry teams can efficiently generate a focused library of C9-substituted benzoisoquinolinone CHK1 inhibitors from a single purchased precursor [1]. This strategy directly leverages the established SAR at the 9-position, where modifications are known to tune potency and selectivity by interacting with the solvent-exposed region of the CHK1 ATP-binding site [1]. The pre-installed 6-(2-amino-1-fluoroethyl) pharmacophore ensures that each library member retains the essential Glu91-binding motif, maximizing the probability of identifying high-affinity hits.

Cellular Target Engagement Reference Standard for CHK1 Pharmacodynamic Assays

With its defined cellular EC50 of 1,000 nM in the U2OS H2AX phosphorylation assay, compound 14-10 serves as a benchmark inhibitor for calibrating cellular CHK1 target engagement assays [2]. Research groups investigating novel CHK1 inhibitors can use this compound as a positive control to validate assay sensitivity, compare cellular potency across different cell lines, and benchmark the pharmacodynamic effects of their own novel chemical matter. This is particularly valuable given the compound's distinct chemical scaffold, which minimizes the risk of overlapping off-target effects that might confound interpretation when using structurally similar tool compounds.

Co-Crystallography and Structural Biology of CHK1-Inhibitor Complexes

The defined geometry of the 6-(2-amino-1-fluoroethyl) tether and the electron-rich bromine atom make this compound an excellent candidate for X-ray crystallography studies. The foundational work on this scaffold has already demonstrated successful co-crystallization of related benzoisoquinolinones with the CHK1 kinase domain, revealing the key salt bridge with Glu91 [1]. Procuring this compound enables structural biology teams to solve high-resolution co-crystal structures that elucidate the specific binding interactions of the fluoroethyl amino tether and the 9-bromo substituent, providing atomic-level guidance for further structure-based drug design.

Chemical Probe Development and Selectivity Profiling Against the CHK Family

Given the high conservation of the ATP-binding site across the CHK kinase family (CHK1 and CHK2), the compound is a valuable starting point for developing isoform-selective chemical probes. The combination of the unique 6-fluoroethyl moiety and the modifiable 9-bromo handle allows for iterative optimization to achieve selectivity between CHK1 and CHK2. Researchers can procure this compound, perform an initial selectivity panel, and then use the bromine substitution site to introduce groups that exploit subtle differences in the binding pockets to enhance CHK1 selectivity, as has been successfully demonstrated for other kinase inhibitor programs [1].

Quote Request

Request a Quote for 6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.